molecular formula C15H18N4O3S B10993373 Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate

Cat. No.: B10993373
M. Wt: 334.4 g/mol
InChI Key: NZPQOOSPVCXIHZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate is a complex heterocyclic compound. Let’s break down its structure:

Structure:\text{Structure:} Structure:

!Compound Structure

This compound features a thiazole ring fused with a hexahydrocyclohepta[c]pyrazole moiety. The ethyl ester group adds flexibility and solubility.

Preparation Methods

The synthetic routes to prepare this compound involve several steps. One common approach is the reaction of an appropriate thiazole precursor with an amino acid derivative. The Japp–Klingmann azo-ester intermediate can be obtained, followed by cyclization to form the final product .

Chemical Reactions Analysis

    Reactivity: Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate can undergo various reactions, including oxidation, reduction, and substitution.

    Common Reagents and Conditions: Specific reagents depend on the desired transformation. For example, oxidation may involve oxidants like potassium permanganate (KMnO₄), while reduction could use reducing agents like sodium borohydride (NaBH₄).

    Major Products: These reactions yield derivatives with modified functional groups or ring structures.

Scientific Research Applications

    Chemistry: Researchers explore its reactivity and use it as a building block for more complex molecules.

    Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) can reveal potential drug targets.

    Medicine: It might exhibit antimicrobial or anticancer properties.

    Industry: Its synthetic versatility makes it valuable for designing new materials.

Mechanism of Action

    Targets: Ethyl 2-[(2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its fused ring system sets it apart.

    Similar Compounds: Explore related compounds like thiazoles, pyrazoles, and other heterocycles.

Properties

Molecular Formula

C15H18N4O3S

Molecular Weight

334.4 g/mol

IUPAC Name

ethyl 2-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carbonylamino)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H18N4O3S/c1-2-22-14(21)11-8-23-15(16-11)17-13(20)12-9-6-4-3-5-7-10(9)18-19-12/h8H,2-7H2,1H3,(H,18,19)(H,16,17,20)

InChI Key

NZPQOOSPVCXIHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=NNC3=C2CCCCC3

Origin of Product

United States

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